molecular formula C22H23N3O3 B12161066 5,6-dimethoxy-N-[2-(4-methyl-1H-indol-1-yl)ethyl]-1H-indole-2-carboxamide

5,6-dimethoxy-N-[2-(4-methyl-1H-indol-1-yl)ethyl]-1H-indole-2-carboxamide

Cat. No.: B12161066
M. Wt: 377.4 g/mol
InChI Key: VYMIHZCADBXSNT-UHFFFAOYSA-N
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Description

5,6-Dimethoxy-N-[2-(4-methyl-1H-indol-1-yl)ethyl]-1H-indole-2-carboxamide is a synthetic indole derivative characterized by:

  • Core structure: A 1H-indole-2-carboxamide scaffold.
  • Substituents:
    • 5,6-Dimethoxy groups on the indole ring.
    • A 4-methylindole moiety linked via an ethyl group to the carboxamide nitrogen.

This compound is of interest due to the structural versatility of indole derivatives in medicinal chemistry, particularly in anti-inflammatory, anticancer, and metabolic disorder research .

Properties

Molecular Formula

C22H23N3O3

Molecular Weight

377.4 g/mol

IUPAC Name

5,6-dimethoxy-N-[2-(4-methylindol-1-yl)ethyl]-1H-indole-2-carboxamide

InChI

InChI=1S/C22H23N3O3/c1-14-5-4-6-19-16(14)7-9-25(19)10-8-23-22(26)18-11-15-12-20(27-2)21(28-3)13-17(15)24-18/h4-7,9,11-13,24H,8,10H2,1-3H3,(H,23,26)

InChI Key

VYMIHZCADBXSNT-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CN(C2=CC=C1)CCNC(=O)C3=CC4=CC(=C(C=C4N3)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethoxy-N-[2-(4-methyl-1H-indol-1-yl)ethyl]-1H-indole-2-carboxamide typically involves multiple steps. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents .

Chemical Reactions Analysis

Types of Reactions

5,6-dimethoxy-N-[2-(4-methyl-1H-indol-1-yl)ethyl]-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions such as halogens or sulfonyl chlorides .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that indole derivatives can act as inhibitors of viral fusion processes. The structure of 5,6-dimethoxy-N-[2-(4-methyl-1H-indol-1-yl)ethyl]-1H-indole-2-carboxamide suggests potential antiviral properties, particularly against viruses like HIV. Research has shown that similar indole compounds exhibit significant activity against HIV-1 by inhibiting cell–cell and virus–cell fusion .

Case Study:
A study focusing on structure–activity relationships (SAR) of indole-based compounds demonstrated that modifications to the indole core could enhance potency against HIV strains resistant to conventional therapies. This indicates that 5,6-dimethoxy-N-[2-(4-methyl-1H-indol-1-yl)ethyl]-1H-indole-2-carboxamide may be optimized for improved antiviral activity through similar SAR approaches .

Anticancer Properties

Indole derivatives are recognized for their anticancer potential due to their ability to interfere with mitotic processes. Compounds structurally related to 5,6-dimethoxy-N-[2-(4-methyl-1H-indol-1-yl)ethyl]-1H-indole-2-carboxamide have been explored for their antimitotic properties. The compound acts as a precursor for creating novel anticancer agents by modifying the indole structure to enhance efficacy and reduce toxicity .

Research Findings:
In vitro studies have shown that certain indole derivatives can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. This suggests that 5,6-dimethoxy-N-[2-(4-methyl-1H-indol-1-yl)ethyl]-1H-indole-2-carboxamide could be further developed as an anticancer agent through targeted modifications .

Neuropharmacological Effects

Indoles have also been investigated for their neuropharmacological effects, including anxiolytic and antidepressant activities. The presence of the methylindole moiety in the compound may contribute to interactions with serotonin receptors, which are critical targets in treating mood disorders .

Clinical Implications:
Research indicates that compounds with similar structures can modulate neurotransmitter systems effectively. Thus, 5,6-dimethoxy-N-[2-(4-methyl-1H-indol-1-yl)ethyl]-1H-indole-2-carboxamide may hold promise as a candidate for developing new treatments for anxiety and depression .

Summary Table of Applications

Application AreaDescriptionReferences
Antiviral ActivityInhibits HIV fusion; potential for optimization through SAR studies
Anticancer PropertiesActs as a precursor for anticancer agents; induces apoptosis in cancer cells
Neuropharmacological EffectsPotential anxiolytic and antidepressant activities through serotonin receptor modulation

Mechanism of Action

The mechanism of action of 5,6-dimethoxy-N-[2-(4-methyl-1H-indol-1-yl)ethyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets in the body. These targets can include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses .

Comparison with Similar Compounds

Structural Analogues with Anti-inflammatory Activity

Compounds 122–125 (from ) share the indole-2-carboxamide backbone but differ in substituents:

Compound ID Substituents on Indole Core Side Chain Modifications Key Activity
Target Compound 5,6-Dimethoxy N-[2-(4-methyl-1H-indol-1-yl)ethyl] Not reported in evidence
Compound 123 5-Chloro-1-(4-fluorobenzyl) N-(2-(5-methoxy-1H-indol-3-yl)ethyl) COX-2 inhibition (IC₅₀ ~1.2 µM)
Compound 124 5-Chloro-1-(4-fluorobenzyl) 4-(4-methoxybenzyl)piperazine Anti-inflammatory (ED₅₀ 8 mg/kg)

Key Findings :

  • Chloro and fluorobenzyl groups in Compounds 123–124 enhance COX-2 selectivity, whereas the target compound’s dimethoxy groups may favor different binding interactions .

Indole-2-Carboxamide Derivatives with Metabolic Effects

Compounds 2 and 3 () are N-(benzoylphenyl)-1H-indole-2-carboxamides with demonstrated lipid-lowering effects:

Parameter Target Compound Compound 2 () Compound 3 ()
Plasma TG Reduction Not tested 42% (15 mg/kg, 24 h) 38% (15 mg/kg, 24 h)
HDL-C Increase Not tested 28% 25%
Structural Feature 5,6-Dimethoxy Unsubstituted indole 4-Fluorobenzoylphenyl

Insights :

  • Substituents on the indole core (e.g., dimethoxy vs. halogenated benzoyl groups) influence metabolic activity. The target compound’s methoxy groups may improve solubility but require testing for lipid-modulating effects .

Anticancer Indole Derivatives

Compounds 10j–10m () feature acetamide-linked indoles with anticancer activity:

Compound ID Indole Substitutions Side Chain Cytotoxicity (IC₅₀, µM)
10j 5-Methoxy-2-methyl 3-Chloro-4-fluorophenyl 0.8 (MCF-7 cells)
Target 5,6-Dimethoxy 4-Methylindole-ethyl Not reported

Comparison :

  • Methoxy groups at the 5-position (10j) correlate with potent cytotoxicity, suggesting the target’s 5,6-dimethoxy configuration could enhance anticancer activity if tested .
  • The 4-methylindole side chain in the target compound may reduce polarity compared to chlorophenyl groups in 10j, affecting cell permeability.

Biological Activity

5,6-Dimethoxy-N-[2-(4-methyl-1H-indol-1-yl)ethyl]-1H-indole-2-carboxamide (CAS Number: 1574483-94-5) is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on various research studies.

PropertyValue
Molecular FormulaC22H23N3O3
Molecular Weight377.4 g/mol
CAS Number1574483-94-5

Research indicates that compounds similar to 5,6-dimethoxy-N-[2-(4-methyl-1H-indol-1-yl)ethyl]-1H-indole-2-carboxamide exhibit various mechanisms of action that contribute to their biological activities:

  • Anticancer Activity : Indole derivatives have been shown to possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For instance, studies on related indole compounds indicate their ability to target specific signaling pathways involved in cell proliferation and survival .
  • Anti-inflammatory Effects : The compound has demonstrated potential anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies have reported that certain derivatives exhibit stronger inhibitory effects than traditional anti-inflammatory drugs like dexamethasone .
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various bacterial strains, although specific data on its efficacy against pathogens is limited .

Case Studies and Research Findings

Several studies have explored the biological activity of related indole compounds, providing insights into the potential applications of 5,6-dimethoxy-N-[2-(4-methyl-1H-indol-1-yl)ethyl]-1H-indole-2-carboxamide:

Study 1: Anticancer Activity

A study published in Pharmacological Reviews demonstrated that indole derivatives could inhibit cancer cell growth through modulation of the PI3K/Akt signaling pathway. The study highlighted that compounds with similar structures to our target compound showed significant cytotoxicity against various cancer cell lines .

Study 2: Anti-inflammatory Activity

In a comparative analysis of several indole derivatives, it was found that compounds exhibiting methoxy substitutions had enhanced anti-inflammatory effects. The study utilized an in vitro model to assess cytokine levels and found that the tested compounds significantly reduced IL-6 and TNF-α levels compared to controls .

Study 3: Antimicrobial Activity

Research conducted on a series of indole-based compounds indicated promising antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The mechanism was attributed to the disruption of bacterial cell wall synthesis, although further studies are needed to confirm these findings for our specific compound .

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